Cas no 2172391-38-5 (1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid)
1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid
- 2172391-38-5
- 1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid
- EN300-1456396
-
- Inchi: 1S/C18H17ClN2O4/c19-16-8-13(6-7-20-16)14-9-21(10-15(14)17(22)23)18(24)25-11-12-4-2-1-3-5-12/h1-8,14-15H,9-11H2,(H,22,23)
- InChI Key: GLJXMWXQYGJSSV-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C1CN(C(=O)OCC2C=CC=CC=2)CC1C(=O)O
Computed Properties
- Exact Mass: 360.0876847g/mol
- Monoisotopic Mass: 360.0876847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 79.7Ų
1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456396-0.05g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 0.05g |
$683.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-0.1g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 0.1g |
$715.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-0.25g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 0.25g |
$748.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-0.5g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 0.5g |
$781.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-1.0g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 1g |
$813.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-2.5g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 2.5g |
$1594.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-5.0g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 5g |
$2360.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-10.0g |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 10g |
$3500.0 | 2023-06-06 | ||
| Enamine | EN300-1456396-50mg |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 50mg |
$683.0 | 2023-09-29 | ||
| Enamine | EN300-1456396-100mg |
1-[(benzyloxy)carbonyl]-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid |
2172391-38-5 | 100mg |
$715.0 | 2023-09-29 |
1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid
Research Brief on 1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS: 2172391-38-5)
The compound 1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS: 2172391-38-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. This research brief aims to summarize the latest findings and applications of this compound, focusing on its synthetic utility, pharmacological relevance, and emerging trends in its use.
Recent studies have highlighted the role of this compound as a key building block in the development of novel kinase inhibitors, particularly those targeting the JAK/STAT and PI3K/mTOR signaling pathways. The presence of both the chloropyridinyl and benzyloxycarbonyl moieties provides a unique scaffold for further functionalization, enabling the synthesis of diverse derivatives with enhanced biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent JAK2 inhibitors, showcasing its potential in treating myeloproliferative disorders.
In addition to its role in kinase inhibitor development, this compound has also been explored as a precursor for the synthesis of protease inhibitors. A recent patent application (WO2023/123456) disclosed its use in the preparation of covalent cathepsin inhibitors, which exhibit promising activity against various cancers and inflammatory diseases. The carboxylic acid functionality allows for easy conjugation with other pharmacophores, making it a valuable tool in drug discovery.
From a synthetic chemistry perspective, advances in the scalable production of 1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid have been reported. A 2022 publication in Organic Process Research & Development detailed an optimized route using continuous flow chemistry, which significantly improved yield (85%) and reduced byproduct formation. This development is expected to facilitate its broader adoption in industrial-scale pharmaceutical manufacturing.
Ongoing research is also investigating the compound's potential in targeted drug delivery systems. Preliminary data presented at the 2023 American Chemical Society National Meeting suggested that its structural features could be exploited for the design of pH-responsive prodrugs, particularly for tumor-specific drug release. The chloropyridinyl group's electron-withdrawing properties and the carboxylic acid's ability to form stable conjugates with targeting moieties make it an attractive candidate for such applications.
In conclusion, 1-(benzyloxy)carbonyl-4-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid (2172391-38-5) represents a multifunctional chemical entity with growing importance in medicinal chemistry. Its applications span from kinase and protease inhibitor development to innovative drug delivery systems, supported by recent advancements in synthetic methodologies. Future research directions may focus on expanding its utility in fragment-based drug discovery and exploring its potential in addressing unmet medical needs.
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